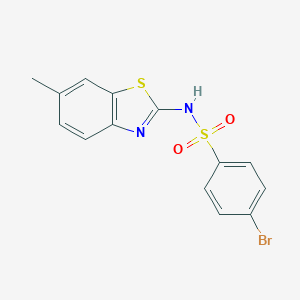![molecular formula C21H27ClN2O B259375 N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B259375.png)
N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine is a chemical compound that has gained significant attention in the field of scientific research. It is a selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), which is a subtype of the nicotinic acetylcholine receptor family. This receptor is primarily located in the central nervous system and is involved in various physiological and pathological processes.
Wirkmechanismus
N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine acts as a selective agonist of the α7 nicotinic acetylcholine receptor. Activation of this receptor leads to the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in various physiological and pathological processes. The activation of the α7 nAChR has been shown to have neuroprotective effects, anti-inflammatory effects, and cognitive-enhancing effects.
Biochemical and Physiological Effects:
N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine has been shown to have various biochemical and physiological effects. It has been shown to enhance cognitive function, improve memory, and have neuroprotective effects. It has also been shown to have anti-inflammatory effects and to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor. This allows for more specific and targeted studies of the receptor and its effects. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine. One direction is the further investigation of its potential therapeutic applications in neurodegenerative diseases and psychiatric disorders. Another direction is the study of its effects on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, the development of more selective and potent agonists of the α7 nicotinic acetylcholine receptor is an area of ongoing research.
Synthesemethoden
The synthesis of N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine involves several steps. The first step is the protection of the amine group on the pyrrolidine moiety using a protecting group such as Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl). The second step is the reaction of the protected pyrrolidine with 4-[(2-chlorobenzyl)oxy]benzyl chloride to form the desired compound. The final step involves the removal of the protecting group to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in various models of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been studied for its potential use in the treatment of psychiatric disorders such as schizophrenia and depression.
Eigenschaften
Produktname |
N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine |
|---|---|
Molekularformel |
C21H27ClN2O |
Molekulargewicht |
358.9 g/mol |
IUPAC-Name |
N-[[4-[(2-chlorophenyl)methoxy]phenyl]methyl]-1-(1-ethylpyrrolidin-2-yl)methanamine |
InChI |
InChI=1S/C21H27ClN2O/c1-2-24-13-5-7-19(24)15-23-14-17-9-11-20(12-10-17)25-16-18-6-3-4-8-21(18)22/h3-4,6,8-12,19,23H,2,5,7,13-16H2,1H3 |
InChI-Schlüssel |
YYFWEWXUWSEXBN-UHFFFAOYSA-N |
SMILES |
CCN1CCCC1CNCC2=CC=C(C=C2)OCC3=CC=CC=C3Cl |
Kanonische SMILES |
CCN1CCCC1CNCC2=CC=C(C=C2)OCC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine](/img/structure/B259368.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B259369.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B259370.png)


![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B259376.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine](/img/structure/B259377.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}propan-1-amine](/img/structure/B259378.png)

![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B259381.png)
![N-[(3-methylthiophen-2-yl)methyl]-1-propyl-1H-tetrazol-5-amine](/img/structure/B259382.png)